4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a central triazole ring with a sulfur-containing thiol group at position 2. Key structural features include:
- Position 4: A 4-(difluoromethoxy)phenyl group, where the difluoromethoxy substituent (–OCF₂H) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Position 5: A piperidin-1-ylmethyl group, introducing a bulky, basic amine moiety that may improve solubility and receptor interactions .
Properties
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4OS/c16-14(17)22-12-6-4-11(5-7-12)21-13(18-19-15(21)23)10-20-8-2-1-3-9-20/h4-7,14H,1-3,8-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAHJJOVKVCGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NNC(=S)N2C3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the triazole ring.
Attachment of the Difluoromethoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Recent studies have highlighted the antimicrobial and antifungal properties of triazole derivatives. For instance, research conducted on related compounds demonstrated significant activity against various bacterial strains and fungi. The synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibited promising results against pathogens such as Staphylococcus aureus and Candida albicans .
Summary of Antimicrobial Activity
| Compound | Bacterial Strains | Fungal Strains | Activity Level |
|---|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | E. coli, P. aeruginosa | C. albicans | Moderate to High |
Anticancer Potential
The triazole scaffold has been extensively studied for its anticancer properties. Compounds containing triazole rings have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For example, Mannich bases derived from triazoles have been reported to possess cytotoxic effects against several cancer cell lines .
Case Studies on Anticancer Activity
- Mannich Bases : A study demonstrated that Mannich bases derived from triazoles exhibited significant cytotoxicity against breast cancer cells.
- Cell Line Studies : In vitro studies showed that certain derivatives could inhibit tumor growth in colon cancer models.
Treatment of Metabolic Disorders
The compound's potential extends to the treatment of metabolic disorders such as type 2 diabetes and obesity. Inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 have been linked to improved metabolic profiles in preclinical models . The development of compounds like 4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol may provide new avenues for managing these conditions.
Mechanism of Action
The mechanism of action of 4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the piperidine moiety can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,2,4-Triazole-3-thiol Derivatives
Key Findings and Implications
Substituent Effects on Bioactivity
- Anticancer Activity : Schiff base derivatives (e.g., SB-3) with pyrazole or pyridine moieties exhibit potent cytotoxicity, likely due to imine (–C=N–) groups enabling metal chelation or DNA intercalation . The target compound lacks a Schiff base but includes a piperidine group, which may modulate kinase or protease inhibition .
- Antimicrobial Activity: Compounds with phenoxy or pyridinyl groups (e.g., 5-(pyridin-4-yl) derivatives) show moderate to strong antimicrobial effects, possibly via thiol-mediated disruption of microbial membranes .
- Corrosion Inhibition: Benzimidazole-linked triazoles (e.g., Inh I) adsorb onto metal surfaces via –SH and heteroatoms, forming protective layers . The target compound’s –OCF₂H group may enhance adsorption in non-polar environments.
Physicochemical Properties
- Solubility: Piperidin-1-ylmethyl substituents introduce basicity (pKa ~10–11), enhancing water solubility at physiological pH compared to non-amine derivatives .
Biological Activity
4-[4-(Difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The difluoromethoxy and piperidine moieties contribute to its lipophilicity and bioavailability, enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole-thiol compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain triazole derivatives were more cytotoxic against melanoma cells compared to other cancer types, indicating a selective action towards aggressive tumors .
Table 1: Cytotoxicity of Triazole Derivatives Against Different Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | Melanoma (IGR39) | 12.5 | 2.0 |
| Compound B | Breast (MDA-MB-231) | 25.0 | 1.5 |
| Compound C | Pancreatic (Panc-1) | 30.0 | 1.2 |
The mechanism by which triazole-thiol compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The presence of the thiol group is believed to enhance the reactivity of these compounds with cellular targets, potentially disrupting redox homeostasis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have exhibited antimicrobial activities. Research indicates that certain pyrazole derivatives can inhibit bacterial growth and possess antifungal properties. The structural characteristics of the triazole ring play a crucial role in these activities .
Study on Antitumor Efficacy
A comprehensive study evaluated the effectiveness of various triazole derivatives in vitro against multiple cancer cell lines. The results indicated that compounds with modifications on the phenyl ring exhibited enhanced potency against melanoma cells while maintaining lower toxicity towards normal cells .
Research on Antimicrobial Properties
Another investigation focused on the synthesis of triazole-thiol derivatives and their antimicrobial efficacy against common pathogens. The findings revealed that certain derivatives showed significant inhibition zones in disk diffusion assays, suggesting potential for development as antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for preparing 4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol and its analogs?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation : Condensation of a substituted hydrazinecarbothioamide (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) in basic media to form the triazole-thiol core .
Functionalization : Alkylation or Mannich reactions introduce substituents like piperidin-1-ylmethyl. For example, S-alkylation with chloroacetamide derivatives in ethanol/KOH under reflux yields thiol ether derivatives .
Purification : Recrystallization from ethanol or chromatography ensures purity.
Key Tools: Elemental analysis, ¹H/¹³C NMR, and LC-MS validate structural integrity .
Q. How are structural and purity parameters validated for this compound?
Methodological Answer:
- Spectroscopy : ¹H-NMR (e.g., δ 14.62 ppm for thiol protons) and ¹³C-NMR confirm substitution patterns .
- Mass Spectrometry : LC-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content are matched to theoretical values (error <0.4%) .
Q. What preliminary biological screening methods are used to assess its bioactivity?
Methodological Answer:
- Antimicrobial Assays : Disk diffusion or microbroth dilution against E. coli, S. aureus, and fungal strains .
- Enzyme Inhibition : Spectrophotometric assays for metallo-β-lactamases (e.g., NDM-1) using nitrocefin hydrolysis .
- ADME Predictions : SwissADME or PreADMET tools evaluate lipophilicity (LogP ~2.5) and blood-brain barrier permeability .
Advanced Research Questions
Q. How can molecular docking be optimized to study interactions with target enzymes like metallo-β-lactamases?
Methodological Answer:
- Protein Preparation : Retrieve PDB structures (e.g., 4EXS for NDM-1) and optimize hydrogen bonding networks using MOE or AutoDock Tools .
- Docking Parameters : Use Lamarckian genetic algorithms with grid sizes covering active-site zinc ions. Validate poses with RMSD clustering (<2.0 Å) .
- Key Interactions : Triazole-thiol coordinates Zn²⁺, while difluoromethoxy groups engage in hydrophobic pockets (binding energy ≤−8.5 kcal/mol) .
Q. What substituent modifications enhance bioactivity while minimizing toxicity?
Methodological Answer:
- Piperidine Optimization : Replacing piperidin-1-ylmethyl with morpholine or 4-methylpiperazine improves solubility (LogS >−4) but may reduce CNS penetration .
- Fluorine Substitution : Difluoromethoxy groups enhance metabolic stability (t₁/₂ >2 h in liver microsomes) but increase hepatotoxicity risk (LD₅₀ ~357 mg/kg) .
- Thiol Masking : Prodrug strategies (e.g., acetylated thiols) reduce acute toxicity (LD₅₀ up to 1,250 mg/kg) .
Q. How do computational methods like DFT explain corrosion inhibition or antioxidant properties?
Methodological Answer:
- DFT Calculations : At B3LYP/6-311++G(d,p) level, HOMO-LUMO gaps (ΔE ~4.5 eV) correlate with electron donation to metal surfaces. Fukui indices identify nucleophilic attack sites .
- Antioxidant Mechanisms : Radical scavenging (DPPH assay) links to thiol group reactivity (IC₅₀ ~50 μM) and conjugation with aromatic aldehydes .
Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?
Methodological Answer:
- X-ray Crystallography : Resolve tautomerism (e.g., thione vs. thiol forms) with C–S bond lengths (1.68–1.72 Å) .
- 2D NMR : NOESY correlations confirm spatial proximity of piperidinyl and difluoromethoxy groups .
- IR Spectroscopy : Thiol S–H stretches (~2,550 cm⁻¹) and triazole C=N vibrations (~1,600 cm⁻¹) .
Q. How can in vivo toxicity studies be designed to balance efficacy and safety?
Methodological Answer:
- Acute Toxicity : OECD Guideline 423: Dose escalation in rodents (5–2,000 mg/kg) with 14-day observation. Calculate LD₅₀ using probit analysis .
- Subchronic Studies : 28-day repeated dosing (50–300 mg/kg/day) with histopathology and serum biochemistry (ALT/AST levels) .
- QSAR Models : Correlate substituent electronegativity (χ) with hepatotoxicity (R² >0.85) to prioritize derivatives .
Data Contradictions and Resolutions
- Synthesis Yields : Some methods report 42–81% yields for similar triazoles, varying with aldehydes (electron-withdrawing groups lower yields) .
- Biological Activity : Piperidine derivatives show conflicting antimicrobial results (e.g., E. coli MIC: 8–64 μg/mL), likely due to assay conditions .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and use positive controls (e.g., ciprofloxacin) for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
